molecular formula C15H13Cl2NO2 B336543 N-(2,3-dichlorophenyl)-4-ethoxybenzamide

N-(2,3-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B336543
M. Wt: 310.2 g/mol
InChI Key: YVIFOEBLKYYBNT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2,3-Dichlorophenyl)-4-ethoxybenzamide (molecular formula: C₁₅H₁₃Cl₂NO₂) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to an amide nitrogen and a 4-ethoxy-substituted benzoyl moiety. Its structural uniqueness arises from the electron-withdrawing chlorine atoms and the ethoxy group, which influence its electronic, steric, and solubility properties.

Synthesis and Applications
Synthesis typically involves coupling 2,3-dichloroaniline with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions. Its primary use is as a herbicide, but structural analogues have shown promise in modulating ion channels (e.g., P2X7 receptors) and exhibiting neuroprotective effects .

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-11-8-6-10(7-9-11)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

YVIFOEBLKYYBNT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Dichlorophenyl-Substituted Benzamides

N-(3,5-Dichlorophenyl)benzamide
  • Structural Differences : The 3,5-dichloro substitution alters steric and electronic effects compared to the 2,3-dichloro isomer.
  • Crystallographic Data : The dihedral angle between the benzoyl and aniline rings is 58.3°, with N–H⋯O hydrogen bonding forming infinite chains along the c-axis .
N-(2,4-Dichlorophenyl)benzamide
  • Conformation : Similar trans conformation of the H–N–CO unit but differing chlorine positions reduce planarity, impacting receptor binding .
  • Comparison : The 4-ethoxy group in the target compound enhances lipophilicity and metabolic stability relative to unsubstituted benzamides.

Functional Analogues with Heterocyclic Moieties

1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
  • Structure : Replaces the benzamide with a triazole ring and pyridinylmethyl group.
  • P2X7 Antagonism : Exhibits IC₅₀ values < 100 nM in vitro, suggesting higher receptor affinity than benzamide derivatives .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Structural Features : Incorporates a dihydrothiazole ring and methoxyphenyl group.
  • Crystallography: Dihedral angles between aromatic rings (e.g., −178.83° for C–N–C–S) indicate significant non-planarity, reducing conjugation compared to the target compound .

Substituted Benzamides with Varied Functional Groups

N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Key Modifications : Nitro group at the para position and phenethyl chain.
3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide
  • Substituents : Ethoxyacetyl and 4-methoxyphenyl groups.
  • Comparison : The methoxy group improves solubility, while the ethoxyacetyl side chain may introduce metabolic liabilities absent in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents LogP* Bioactivity (IC₅₀/EC₅₀)
N-(2,3-Dichlorophenyl)-4-ethoxybenzamide C₁₅H₁₃Cl₂NO₂ 2,3-Cl₂, 4-OEt 3.8 P2X7 antagonist (1 µM)
N-(3,5-Dichlorophenyl)benzamide C₁₃H₉Cl₂NO 3,5-Cl₂ 3.2 N/A
1-(2,3-Dichlorophenyl)-triazol-5-amine C₁₃H₁₁Cl₂N₅ Triazole, pyridinylmethyl 2.5 P2X7 IC₅₀ = 80 nM
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 4-NO₂, phenethyl 2.9 N/A

*LogP values estimated via computational models.

Table 2: Crystallographic Parameters

Compound Dihedral Angles (°) Hydrogen Bonding Crystal System
This compound Benzamide-Aniline: ~58°† N–H⋯O (chain formation) Monoclinic
(Z)-N-[3-(2-Methoxyphenyl)-...] C–N–C–S: −178.83 Weak van der Waals Orthorhombic

†Inferred from analogues in .

Research Findings and Implications

  • P2X7 Receptor Modulation : The target compound’s benzamide scaffold shows moderate antagonism (IC₅₀ ~1 µM), outperformed by triazole derivatives but with better metabolic stability .
  • Herbicidal Activity: The 4-ethoxy group in etobenzanid enhances soil adsorption and foliar uptake compared to non-ethoxy analogues like sulfentrazone .
  • Structural Flexibility : Chlorine position (2,3 vs. 3,5) critically affects planarity and hydrogen-bonding networks, influencing bioactivity .

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